(3R)-7-Chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
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Overview
Description
Compounds of this type generally belong to the class of organic compounds known as isoquinolines . Isoquinolines are compounds containing an isoquinoline moiety, which consists of a benzene connected to a pyridine ring through a C-N bond .
Synthesis Analysis
The synthesis of such compounds typically involves complex organic reactions, often starting from simple building blocks. The exact method would depend on the specific compound and the functional groups present .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including NMR, IR, and mass spectrometry. The exact structure would depend on the specific compound .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Isoquinolines, for example, can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic addition, and reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, depend on its molecular structure. These properties can be predicted using various computational methods .Scientific Research Applications
Diagnostic Imaging in Schizophrenia-Related Psychosis
Isoquinoline derivatives have been used in diagnostic imaging to explore neuroinflammation in schizophrenia-related psychosis. A study employing the isoquinoline derivative (R)-N-11C-methyl-N-(1-methylpropyl)-1-(2-chlorophenyl)isoquinoline-3-carboxamide (11C-(R)-PK11195) as a PET imaging agent found significant correlations with neuroinflammation markers in patients with schizophrenia, suggesting a role for such compounds in understanding the pathophysiology of psychotic disorders (Doorduin et al., 2009).
Tumor Proliferation Assessment
Another application involves assessing cellular proliferation in tumors using isoquinoline derivatives. An example is N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), used in PET imaging to evaluate tumor proliferation in patients with malignant neoplasms, indicating its potential in clinical oncology research (Dehdashti et al., 2013).
Understanding Metabolic Processes
Isoquinoline derivatives have also been used to study metabolic processes. For instance, the metabolism of carvone into various compounds, including isoquinoline derivatives, has been analyzed to understand the pathways and NIH shifts occurring during metabolism in humans, shedding light on the metabolic fate of dietary compounds (Engel, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3R)-7-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4/c1-15(2,3)21-14(20)17-8-10-6-11(16)5-4-9(10)7-12(17)13(18)19/h4-6,12H,7-8H2,1-3H3,(H,18,19)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRMPJFGCMPINA-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=C(C[C@@H]1C(=O)O)C=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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